![molecular formula C29H28N2O4 B11349104 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11349104.png)
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the fascinating class of indole derivatives . Indole, also known as benzopyrrole, possesses a benzenoid nucleus with 10 π-electrons, making it aromatic. It plays a crucial role in various synthetic drug molecules and natural products. Our compound combines an indole scaffold with a benzofuran ring, resulting in a unique structure with potential biological activity .
Preparation Methods
The synthesis of this compound involves coupling ibuprofen (a common nonsteroidal anti-inflammatory drug) with tryptamine via an amide bond. The resulting compound is N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . Industrial production methods may vary, but this synthetic route provides a starting point.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its pharmacological properties.
Substitution Reactions: Substituents on the benzofuran and indole rings can be modified using appropriate reagents.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts are essential for functional group transformations.
Major Products: These reactions yield derivatives with altered pharmacological profiles.
Scientific Research Applications
Medicine: Investigate its potential as an anti-inflammatory, antiviral, or anticancer agent.
Chemistry: Explore its reactivity and use as a building block for more complex molecules.
Biology: Study its effects on cellular processes and receptors.
Industry: Assess its suitability for drug development.
Mechanism of Action
Molecular Targets: Identify specific receptors or enzymes affected by the compound.
Pathways Involved: Investigate signaling pathways influenced by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight features that distinguish it from other indole-based compounds.
Similar Compounds: Explore related structures, such as tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C29H28N2O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H28N2O4/c1-4-34-26-14-13-19(15-27(26)33-3)22(23-17-30-24-11-7-5-10-21(23)24)16-31-29(32)28-18(2)20-9-6-8-12-25(20)35-28/h5-15,17,22,30H,4,16H2,1-3H3,(H,31,32) |
InChI Key |
VYMVHKGDKOZVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CNC(=O)C2=C(C3=CC=CC=C3O2)C)C4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349021.png)
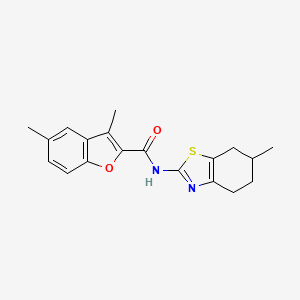
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11349040.png)
![1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11349050.png)

![2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11349052.png)
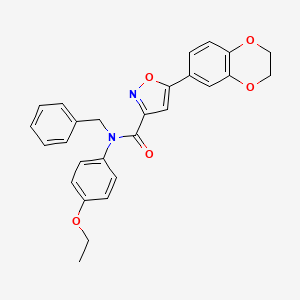
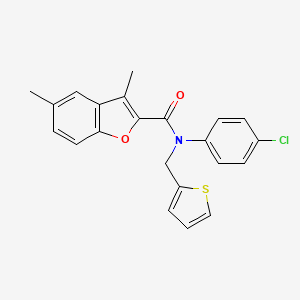
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11349068.png)
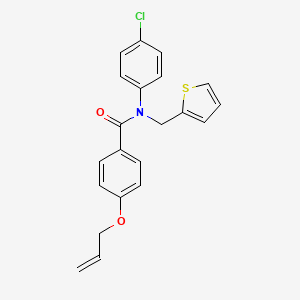
![Methyl 3-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11349083.png)
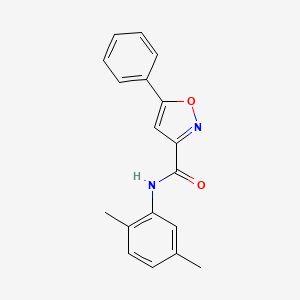
![5-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11349092.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11349094.png)
